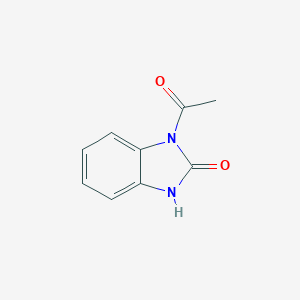

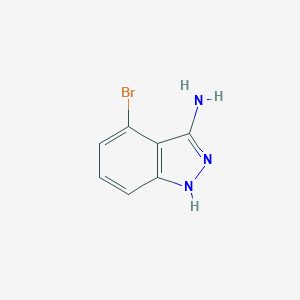

4-溴-1H-吲唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indazole derivatives, including 4-bromo-1H-indazol-3-amine, often involves copper-catalyzed one-pot, three-component reactions. For example, 2H-Indazoles can be synthesized through reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst playing a crucial role in the formation of C-N and N-N bonds, indicating a broad substrate scope and high tolerance for various functional groups (Kumar et al., 2011).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 4-bromo-1H-indazol-3-amine, is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity. For instance, the synthesis and characterization of related compounds have been detailed, highlighting the importance of structural analysis in determining the properties of these compounds (Nadaf et al., 2019).

Chemical Reactions and Properties

Indazoles, including 4-bromo-1H-indazol-3-amine, participate in various chemical reactions, such as Buchwald reactions, which generate novel derivatives through the reaction with a range of amines. This illustrates the compound's versatility and utility in synthesizing a wide array of chemical entities (Slade et al., 2009).

Physical Properties Analysis

The physical properties of 4-bromo-1H-indazol-3-amine, such as solubility, melting point, and crystal structure, are pivotal for its application in various chemical syntheses. These properties are often determined through experimental studies and supported by theoretical calculations, providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of 4-bromo-1H-indazol-3-amine, including its reactivity towards different chemical reagents, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are of significant interest. Studies focusing on its reactions, such as the palladium-catalyzed Suzuki–Miyaura cross-coupling, highlight its utility in organic synthesis (Wang et al., 2015).

科学研究应用

Antitumor Activity

- Scientific Field : Medicinal Chemistry, Oncology .

- Application Summary : Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have been evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

- Methods of Application : The compounds were synthesized and then evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

HIV Treatment

- Scientific Field : Medicinal Chemistry, Virology .

- Application Summary : “7-Bromo-4-chloro-1H-indazol-3-amine”, a derivative of “4-bromo-1H-indazol-3-amine”, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Methods of Application : The compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .

- Results : The synthesis of “7-Bromo-4-chloro-1H-indazol-3-amine” is a crucial step in the production of Lenacapavir, a drug used for the treatment of HIV-1 infections .

安全和危害

未来方向

Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.

属性

IUPAC Name |

4-bromo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

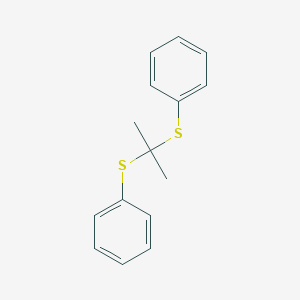

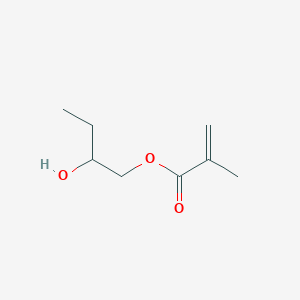

C1=CC2=C(C(=C1)Br)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-indazol-3-amine | |

CAS RN |

914311-50-5 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。